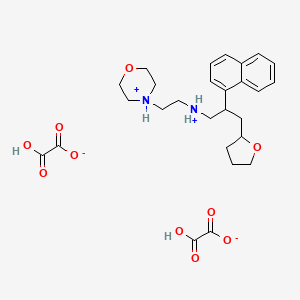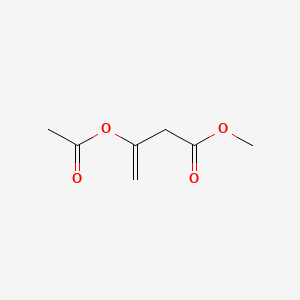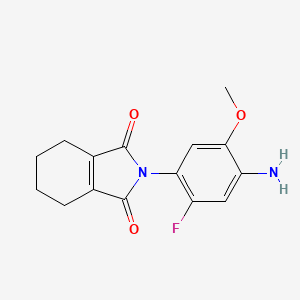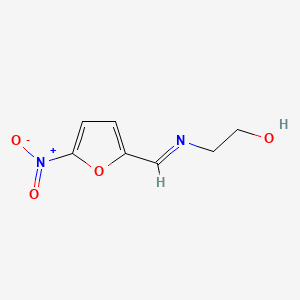
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide is a coordination compound that involves benzene-1,2,4,5-tetracarboxylate as the organic ligand and zirconium as the central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide typically involves the solvothermal reaction of zirconium salts with benzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out in a solvent such as N,N′-dimethylacetamide at elevated temperatures . The reaction conditions, including temperature, pH, and the ratio of reactants, play a crucial role in determining the final structure of the coordination polymer .
Industrial Production Methods
Industrial production of this compound may involve similar solvothermal methods but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the selection of solvents and purification techniques is critical to ensure the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the benzene-1,2,4,5-tetracarboxylate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce new coordination compounds with different ligands .
Scientific Research Applications
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide has several scientific research applications:
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Mechanism of Action
The mechanism by which benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide exerts its effects involves coordination interactions between the zirconium ion and the benzene-1,2,4,5-tetracarboxylate ligand. These interactions lead to the formation of a stable coordination polymer with unique structural properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: A precursor to the compound, used in the synthesis of various coordination polymers.
Zirconium-based coordination polymers: Similar compounds with different organic ligands, used in similar applications.
Uniqueness
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide is unique due to its specific combination of benzene-1,2,4,5-tetracarboxylate and zirconium, leading to distinct structural and functional properties. Its ability to form stable coordination polymers with high porosity and luminescent properties sets it apart from other similar compounds .
Properties
Molecular Formula |
C60H17O56Zr6-11 |
|---|---|
Molecular Weight |
2181.1 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C10H6O8.4H2O.4O.6Zr/c6*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;;;;;;;;;;;/h6*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-27 |
InChI Key |
CSEXDJOTJBUAEZ-UHFFFAOYSA-A |
Canonical SMILES |
[H+].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


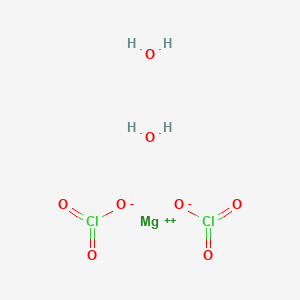
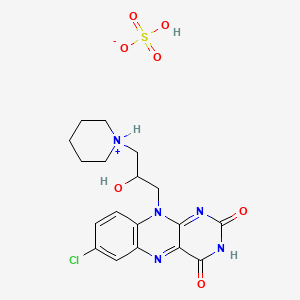


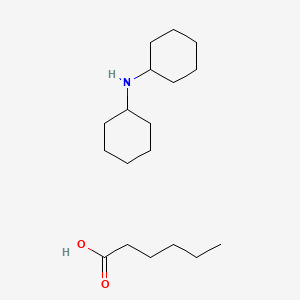

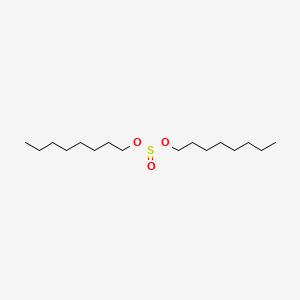

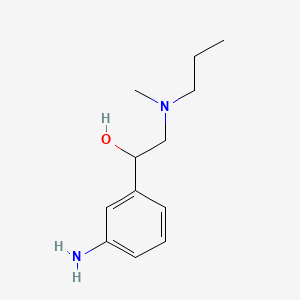
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
